Product packaging for Candesartan Cilexetil Impurity E(Cat. No.:CAS No. 914613-35-7)

Candesartan Cilexetil Impurity E

Número de catálogo: B600931
Número CAS: 914613-35-7
Peso molecular: 638.7 g/mol
Clave InChI: HKUZPIFWPFYKBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Role of the Renin-Angiotensin-Aldosterone System (RAAS) in Physiological Homeostasis

Angiotensin I is subsequently converted to angiotensin II by the angiotensin-converting enzyme (ACE), primarily found in the lungs. patsnap.comyoutube.com Angiotensin II, the principal effector peptide of the RAAS, exerts its effects by binding to specific receptors, most notably the AT1 receptor. oup.com This binding triggers a cascade of physiological responses, including:

Vasoconstriction: The contraction of smooth muscle in blood vessels, leading to an increase in blood pressure. nih.govnih.gov

Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys. nih.govnih.govpatsnap.com

Sympathetic Nervous System Activation: Enhancement of the sympathetic nervous system's activity, further contributing to increased blood pressure. nih.govpatsnap.com

Vasopressin Release: Stimulation of the pituitary gland to release vasopressin (antidiuretic hormone), which also promotes water retention. nih.gov

Through these mechanisms, the RAAS plays a vital role in the long-term regulation of arterial pressure. nih.govclevelandclinic.orgnih.gov

Mechanism of Angiotensin II Type 1 (AT1) Receptor Antagonism

Angiotensin II Receptor Blockers (ARBs), also known as AT1 receptor antagonists, are a class of drugs that selectively bind to and inhibit the AT1 receptor. wikipedia.orgcvpharmacology.comyoutube.com This action prevents angiotensin II from binding to the receptor, thereby blocking its physiological effects. drugbank.compatsnap.comwikipedia.org By antagonizing the AT1 receptor, ARBs lead to:

Vasodilation: The relaxation and widening of blood vessels, which reduces vascular resistance and lowers blood pressure. patsnap.comcvpharmacology.com

Reduced Aldosterone Secretion: By inhibiting the effects of angiotensin II on the adrenal glands, ARBs decrease the release of aldosterone. patsnap.comcvpharmacology.com This leads to increased excretion of sodium and water. patsnap.com

Inhibition of Cardiac and Vascular Remodeling: Chronic activation of the RAAS can lead to detrimental changes in the structure of the heart and blood vessels. cvpharmacology.com ARBs help to mitigate these effects. cvpharmacology.com

ARBs are highly selective for the AT1 receptor, with a much lower affinity for the AT2 receptor. drugbank.comwikipedia.org The AT2 receptor is thought to have counter-regulatory effects, including promoting vasodilation. nih.gov

Differentiation from Angiotensin-Converting Enzyme (ACE) Inhibitors

Both ARBs and Angiotensin-Converting Enzyme (ACE) inhibitors are crucial drug classes that target the RAAS, but they do so through different mechanisms. cvpharmacology.comnih.gov

FeatureAngiotensin II Receptor Blockers (ARBs)Angiotensin-Converting Enzyme (ACE) Inhibitors
Mechanism of Action Selectively block the binding of angiotensin II to the AT1 receptor. wikipedia.orgcvpharmacology.comInhibit the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. nih.govyoutube.com
Effect on Bradykinin (B550075) Do not affect bradykinin levels. youtube.comcvpharmacology.comIncrease bradykinin levels by inhibiting its degradation by ACE. youtube.com
Completeness of Angiotensin II Blockade Provide a more complete blockade of angiotensin II's actions at the AT1 receptor, as alternative pathways for angiotensin II production exist. oup.comnih.govMay not completely suppress angiotensin II formation due to non-ACE pathways. nih.gov

The key distinction lies in their effect on bradykinin. ACE inhibitors' prevention of bradykinin breakdown can lead to a characteristic dry cough, an adverse effect not typically associated with ARBs. youtube.comnih.govahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38N6O6 B600931 Candesartan Cilexetil Impurity E CAS No. 914613-35-7

Propiedades

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPIFWPFYKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101236
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914613-35-7
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914613-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1-Ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Impurity Profiling and Characterization of 1h 1 Ethyl Candesartan Cilexetil

Analytical Method Development for Detection and Quantification

The detection and quantification of impurities such as 1H-1-Ethyl Candesartan (B1668252) Cilexetil necessitate the development of highly sensitive and specific analytical methods. ontosight.ai Advanced chromatographic techniques are the primary tools employed for this purpose, allowing for the effective separation and identification of impurities from the active pharmaceutical ingredient (API) and other related substances. ontosight.aiajpaonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. ajpaonline.comscispace.comscispace.com Its versatility and high resolving power make it ideal for separating complex mixtures of structurally similar compounds. scispace.com For candesartan cilexetil and its impurities, reversed-phase HPLC (RP-HPLC) methods are commonly developed. nih.govderpharmachemica.com

The success of an HPLC separation hinges on the careful selection of chromatographic parameters. These parameters are optimized to achieve the best possible resolution between the main component and its impurities in the shortest feasible analysis time. scispace.com

Column Chemistry: C18 (octadecylsilyl) columns are frequently the stationary phase of choice for separating candesartan cilexetil and its related substances. scispace.comnih.gov These nonpolar columns work well with the moderately polar nature of the analytes. For instance, a Zorbax SB C-18 column (250 mm x 4.6 mm, 5 µm) has been successfully used. derpharmachemica.com To enhance separation efficiency and reduce analysis time, Ultra-High-Performance Liquid Chromatography (UPLC) with columns packed with smaller particles, such as the Acquity UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm), is also employed. nih.govresearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. google.com The pH of the aqueous component is a critical factor influencing the retention and selectivity of the separation. scispace.com A common mobile phase composition involves a phosphate (B84403) buffer with a pH adjusted to around 2.5-3.0 and acetonitrile (B52724) as the organic solvent. scispace.comnih.govderpharmachemica.com For example, a mixture of phosphate buffer (pH 2.5) and acetonitrile in a 20:80 (v/v) ratio has been used. scispace.com In other methods, a gradient elution is used, starting with a higher proportion of aqueous phase and gradually increasing the organic phase concentration. nih.govgoogle.com

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. A typical flow rate for conventional HPLC is 1.0 mL/min, while for UPLC, it is often lower, around 0.35 mL/min, to accommodate the smaller column dimensions and particle size. scispace.comnih.gov

Detection Wavelength: Detection is commonly performed using a UV detector. The selection of the detection wavelength is based on the UV absorption maxima of the analytes. For candesartan cilexetil and its impurities, including ethyl candesartan, detection is often carried out at wavelengths around 215 nm, 254 nm, or 270 nm to ensure adequate sensitivity for all compounds of interest. scispace.comnih.govmdpi.com

ParameterExample Condition 1Example Condition 2Example Condition 3
ColumnZorbax SB C-18 (250mm x 4.6mm, 5µm) derpharmachemica.comAcquity UPLC BEH Shield RP18 (100mm x 2.1mm, 1.7µm) nih.govresearchgate.netZorbax Eclipse Plus RRHD C18 (5cm x 2.1mm, 1.8µm) akjournals.com
Mobile Phase APhosphate Buffer (pH 2.5) scispace.com0.01 M Phosphate Buffer (pH 3.0) nih.govresearchgate.net0.1% Acetic Acid in Water:Acetonitrile (95:5) akjournals.com
Mobile Phase BAcetonitrile scispace.comAcetonitrile:Water (95:5) nih.govresearchgate.net0.1% Acetic Acid in Acetonitrile:Water (95:5) researchgate.net
Flow Rate1.0 mL/min scispace.com0.35 mL/min nih.gov0.5 mL/min akjournals.com
Detection215 nm scispace.com254 nm & 210 nm nih.govresearchgate.net265 nm akjournals.comresearchgate.net

To effectively separate a complex mixture of related substances in candesartan cilexetil, a gradient elution program is often necessary. nih.govgoogle.com This involves changing the composition of the mobile phase during the chromatographic run. google.com The gradient is carefully optimized to provide sufficient resolution between all peaks of interest, including the API and its various impurities like 1H-1-Ethyl Candesartan Cilexetil. nih.gov

An optimized gradient might start with a higher percentage of the aqueous mobile phase to retain and separate the more polar impurities. The proportion of the organic solvent is then gradually increased to elute the main drug substance and the less polar impurities. nih.govresearchgate.net For instance, a gradient program could start with a 50:50 ratio of mobile phase A (buffer) and B (organic solvent), hold for a few minutes, then linearly increase the proportion of mobile phase B to elute all components within a reasonable timeframe. nih.govresearchgate.net The total run time for such methods is typically around 20-30 minutes. nih.govsci-hub.se

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
2.05050
10.03070
14.00100
16.00100
17.05050
20.05050

Based on a UPLC gradient program for candesartan cilexetil and its impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/TOF, LC/ESI-ITMS)

While HPLC with UV detection is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation and confirmation of impurities. nih.govnih.gov Techniques like Time-of-Flight (TOF) MS and Ion Trap (IT) MS, often coupled with an Electrospray Ionization (ESI) source, provide critical information about the molecular weight and fragmentation patterns of the separated compounds. nih.govnih.gov

By analyzing the fragmentation patterns obtained from MS/MS experiments, the structure of an unknown impurity can be proposed and confirmed. nih.govnih.gov For 1H-1-Ethyl Candesartan Cilexetil, the fragmentation pathway would be compared to that of the parent drug, candesartan cilexetil. The addition of an ethyl group at the tetrazole ring would result in a characteristic mass shift in the parent ion and specific fragment ions. nih.gov The fragmentation of the cilexetil ester side chain is a common feature observed in the mass spectra of these compounds. nih.gov

High-resolution mass spectrometry, such as TOF-MS, provides highly accurate mass measurements of the parent and fragment ions. nih.govresearchgate.net This accuracy allows for the confident determination of the elemental composition and molecular formula of an impurity. researchgate.net For 1H-1-Ethyl Candesartan Cilexetil (C35H38N6O6), the measured accurate mass would be compared to the theoretical exact mass to confirm its identity. manasalifesciences.com This is a crucial step in the definitive characterization of process-related impurities and degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the chemical structure, connectivity, and stereochemistry of compounds like 1H-1-Ethyl Candesartan Cilexetil. researchgate.netresearchgate.net

The structural confirmation of 1H-1-Ethyl Candesartan Cilexetil and its related impurities is definitively achieved through a combination of 1D and 2D NMR experiments. researchgate.netresearchgate.net Techniques such as 1H NMR, 13C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex structures of these molecules. researchgate.nettamu.edu

For instance, the structure of an unknown impurity, later identified as 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester, was confirmed using NMR spectroscopy after its isolation by semi-preparative HPLC. nih.gov The differentiation between N-1 and N-2 ethylated derivatives of candesartan cilexetil is a notable challenge that is effectively addressed by detailed 1D and 2D NMR analysis. researchgate.netresearchgate.net The precise assignment of proton and carbon signals allows for the unequivocal determination of the ethyl group's position on the tetrazole ring.

Table 1: Representative 1H and 13C NMR Data for N-1 and N-2 Ethylated Impurities

Position Impurity 6 (N-1 Ethyl) δC Impurity 6 (N-1 Ethyl) δH Impurity 7 (N-2 Ethyl) δC Impurity 7 (N-2 Ethyl) δH
18 66.81 4.64 (q) 66.65 4.67 (q)
19 14.63 1.47 (t) 14.56 1.49 (t)
24 131.50 7.52 (m) 130.20 7.83 (m)
25 130.20 7.51 (m) 127.40 7.44 (dt)
26 131.52 7.61 (m) 129.78 7.48 (dt)
27 127.90 7.49 (m) 130.53 (m)

Data sourced from a study on the identification and structural determination of candesartan cilexetil impurities. researchgate.net

The alkylation of the tetrazole ring in sartans can lead to the formation of N-1 and N-2 regioisomeric impurities. researchgate.net Differentiating between these isomers is crucial for quality control. 2D NMR experiments, particularly HMBC, are pivotal in this regard. The long-range correlations observed in HMBC spectra provide definitive evidence for the connectivity between the ethyl group and either the N-1 or N-2 position of the tetrazole ring. For example, the correlation between the methylene (B1212753) protons of the ethyl group and the specific carbon atoms of the tetrazole ring allows for the unambiguous assignment of the regioisomeric structure. researchgate.net

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely used analytical technique for the quantitative determination of pharmaceutical compounds. For Candesartan Cilexetil and its impurities, UV spectrophotometry offers a simple, rapid, and cost-effective method for analysis in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comajpaonline.comscholarsresearchlibrary.comresearchgate.net

The UV spectrum of Candesartan Cilexetil in methanol (B129727) typically shows a maximum absorbance (λmax) at approximately 254 nm or 258 nm. caymanchem.comscholarsresearchlibrary.com This characteristic absorption is utilized for its quantification. The Beer-Lambert law is generally obeyed in a specific concentration range, allowing for accurate determination. scholarsresearchlibrary.comscholarsresearchlibrary.com For instance, one method demonstrated a linear relationship in the concentration range of 1 to 14 μg/ml. scholarsresearchlibrary.com Another study established a Beer's law range of 10 - 50 μg/mL with a correlation coefficient of 0.9999. scholarsresearchlibrary.com

Derivative spectrophotometry can also be employed to enhance the resolution of the spectra and for the simultaneous determination of the drug in the presence of its degradation products. scholarsresearchlibrary.comijpsr.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable chromatographic technique for the separation and identification of compounds. researchgate.net It is often used as a preliminary analytical tool and for monitoring the progress of chemical reactions. In the context of Candesartan Cilexetil, TLC can be used for impurity profiling. researchgate.net

A typical TLC method for the separation of Candesartan Cilexetil and its related substances might involve silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase consisting of a mixture of solvents such as acetone, chloroform, ethyl acetate, and methanol. researchgate.net The separated spots can be visualized under UV light. researchgate.net The retention factor (Rf) values help in the identification of the individual components. For example, in one study, the Rf values for candesartan cilexetil and hydrochlorothiazide (B1673439) were found to be 0.27 and 0.45, respectively. researchgate.net

Stress Degradation Studies and Impurity Generation

Stress degradation studies are a regulatory requirement and a critical component of the drug development process. These studies are designed to identify the likely degradation products of a drug substance, which helps in the development of stability-indicating analytical methods and provides insights into the drug's intrinsic stability. nih.govresearchgate.net

Hydrolytic Degradation (Acidic, Basic, Neutral)

Hydrolytic degradation is a common pathway for the degradation of drugs, particularly esters like Candesartan Cilexetil. Studies have shown that Candesartan Cilexetil is susceptible to hydrolysis under acidic, basic, and neutral conditions, leading to the formation of several degradation products. nih.govwjpr.netelsevierpure.com

Under acidic hydrolysis , Candesartan Cilexetil degrades, with one study showing a degradation of 30.22%. researchgate.net The primary degradation product formed under acidic conditions is often Des Ethyl CCX. nih.gov Another study investigating the kinetics of degradation found that under acidic conditions, the degradation followed zero-order kinetics. wjpr.net

Basic hydrolysis also leads to significant degradation of Candesartan Cilexetil. wjpr.netelsevierpure.com In fact, the prodrug is reported to be more sensitive to basic conditions than acidic conditions. wjpr.net The degradation under basic conditions has been shown to follow first-order kinetics. wjpr.net One of the major degradation products formed under basic hydrolysis is CDS-6, which is 2-Ethoxy-1-[[(2'-(1H-tetrazol-5-yl)biphenyl)-4-yl-]methyl] benzimidazole-7-carboxylic acid. nih.gov

Under neutral hydrolytic conditions , Candesartan Cilexetil also shows considerable degradation. nih.gov One study reported that the drug was highly degraded in water, with a degradation of 58.12%. researchgate.net However, another study found it to be stable under neutral hydrolysis. elsevierpure.com This discrepancy might be due to different experimental conditions.

The major degradation product resulting from hydrolysis is often Candesartan, the active form of the drug, which is formed by the hydrolysis of the cilexetil ester group. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
1H-1-Ethyl Candesartan Cilexetil
Candesartan
Candesartan Cilexetil
Candesartan Cilexetil EP Impurity A
Candesartan Ethyl Ester
CDS-6
Des Ethyl CCX
Hydrochlorothiazide
2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester

Photolytic Degradation

Exposure to light can induce the degradation of candesartan cilexetil, leading to the formation of various impurities. nih.gov Stress degradation studies conducted under International Council for Harmonisation (ICH) prescribed photolytic conditions have shown that the drug is susceptible to significant degradation upon exposure to light. nih.gov While specific degradation pathways for 1H-1-Ethyl Candesartan Cilexetil under photolytic stress are not extensively detailed in the available literature, the general photostability of candesartan cilexetil and its impurities is a critical consideration in its manufacturing and storage. nih.govresearchgate.net The formation of degradation products under photolytic conditions necessitates the use of light-resistant packaging and controlled storage environments to maintain the drug's purity and efficacy. cbg-meb.nl

Oxidative Degradation

Studies on the oxidative degradation of candesartan cilexetil have shown that it is susceptible to degradation under oxidative stress conditions. researchgate.netelsevierpure.com One study indicated that candesartan cilexetil degrades under oxidative conditions, although it was found to be stable in other stress tests like thermal and neutral hydrolysis. elsevierpure.com Another study, however, reported that candesartan cilexetil was stable to oxidative stress. nih.gov This discrepancy suggests that the conditions of the oxidative stress test, such as the oxidizing agent used and its concentration, can significantly influence the degradation outcome. The potential for oxidative degradation highlights the importance of controlling exposure to oxidizing agents during the manufacturing process and in the final formulation.

Research investigating the effects of candesartan cilexetil on oxidative stress in biological systems has been conducted, though this is distinct from the chemical degradation of the compound itself. For instance, a study on nephrectomized rats showed that while candesartan cilexetil had renoprotective effects, it did not alter the levels of malondialdehyde, a marker of lipid peroxidation, or the activities of antioxidant enzymes in the renal tissue. nih.gov

Thermal Degradation

Thermal stress can lead to the decomposition of candesartan cilexetil. researchgate.net Thermal analysis has shown that the drug melts at approximately 189°C and subsequently undergoes decomposition in multiple steps. researchgate.net The gaseous products released during thermal degradation include N₂O, NH₃, CO, CO₂, HCN, and ethyl isocyanate. researchgate.net A proposed thermal degradation pathway has identified fifteen different structures based on high-resolution mass spectrometry and tandem mass spectrometry analysis. researchgate.net

Kinetic studies on the solid-state thermal degradation of pure candesartan cilexetil have determined an apparent activation energy of 154.5 kJ/mol. nih.govmdpi.com Interestingly, when formulated into tablets with excipients, the apparent activation energy for the decomposition of candesartan cilexetil increased to 192.5 kJ/mol, suggesting a stabilizing effect of the excipients on the drug's thermal decomposition. nih.govmdpi.com The control of drying temperature during the manufacturing process, preferably not exceeding 60°C, is crucial to minimize the formation of thermal degradation impurities. google.com

Regulatory Guidelines and Impurity Control (e.g., ICH Guidelines, European Pharmacopoeia, USP)

The control of impurities in pharmaceutical substances is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH), the European Pharmacopoeia (Ph. Eur.), and the United States Pharmacopeia (USP) have established comprehensive guidelines for the control of impurities. jpionline.orgeuropa.euich.orggally.ch

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orggmp-compliance.org It establishes thresholds for impurities based on the maximum daily dose of the drug. ich.org Similarly, the ICH Q3B(R2) guideline addresses impurities in new drug products. europa.eupmda.go.jp These guidelines are legally binding in many regions, including Europe. edqm.eu

The European Pharmacopoeia includes a general monograph on Substances for Pharmaceutical Use (2034) and a specific monograph for Candesartan Cilexetil, which outline the requirements for impurity control. gally.chedqm.eu The USP also provides a monograph for Candesartan Cilexetil Tablets, which has been revised to widen the total impurities limit in accordance with FDA-approved products. uspnf.com

Identification Thresholds and Limits for Impurities

Regulatory guidelines define specific thresholds for reporting, identifying, and qualifying impurities. The reporting threshold is the level above which an impurity must be reported in a regulatory submission. The identification threshold is the level above which the structure of an impurity must be determined. The qualification threshold is the level above which an impurity's biological safety must be established.

According to ICH Q3A guidelines, for a maximum daily dose of up to 2 grams, the reporting threshold is >0.05%, the identification threshold is >0.10% or a daily intake of >1.0 mg (whichever is lower), and the qualification threshold is >0.15% or a daily intake of >1.0 mg (whichever is lower). edqm.eu

The European Pharmacopoeia monograph for Candesartan Cilexetil specifies limits for various impurities. edqm.eu For instance, it lists several specified impurities and sets limits for unspecified impurities. edqm.eu The USP monograph for Candesartan Cilexetil Tablets has a total impurities limit of not more than 4.0%. uspnf.com

Below is a table summarizing the thresholds for organic impurities as per ICH Q3A guidelines:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day > 0.05%> 0.10%> 0.15%
> 2 g/day > 0.03%> 0.05%> 0.05%

Control Strategies to Minimize Impurity Production

Effective control strategies are essential to minimize the formation of impurities during the manufacturing process and throughout the shelf-life of the drug product. These strategies are developed based on a thorough understanding of the synthetic route, potential side reactions, and degradation pathways of the active pharmaceutical ingredient (API).

Key control strategies include:

Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is a fundamental step in controlling impurities in the final API.

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, pH, and reaction time can minimize the formation of process-related impurities.

Purification Techniques: Employing appropriate purification methods, such as crystallization, chromatography, and extraction, is crucial for removing impurities to acceptable levels.

Control of Manufacturing Processes: For the drug product, processes like wet granulation require careful control of parameters such as the drying temperature to prevent degradation. google.com Studies have shown that controlling the drying temperature to not exceed 60°C, and preferably below 35°C, can significantly reduce the levels of impurities in candesartan cilexetil formulations. google.com

Appropriate Packaging and Storage: Using light-resistant and moisture-proof packaging, along with storing the drug product under recommended conditions of temperature and humidity, is vital to prevent degradation during its shelf life. cbg-meb.nl

Risk Assessment for Genotoxic Impurities: For potentially genotoxic impurities, such as N-nitrosamines, a risk assessment of the manufacturing process is expected. If a risk is identified, the process should be modified to minimize contamination, and a control strategy must be implemented to detect and control these impurities. edqm.euveeprho.com

The implementation of these control strategies, guided by regulatory frameworks, ensures the consistent production of high-quality candesartan cilexetil with a well-defined and controlled impurity profile.

Metabolic Fate and Biotransformation of 1h 1 Ethyl Candesartan Cilexetil

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis is the critical first step in the metabolic activation of candesartan (B1668252) cilexetil. researchgate.net This process is essential for converting the inactive prodrug into its pharmacologically active form.

Role of Esterases in Prodrug Activation of Candesartan Cilexetil

Candesartan cilexetil is an inactive prodrug that requires bioactivation to exert its therapeutic effects. researchgate.netnih.gov This activation occurs through rapid and complete hydrolysis of the cilexetil ester group during absorption from the gastrointestinal tract. nih.govchemicalbook.compatsnap.com This reaction is catalyzed by esterase enzymes present in the intestinal wall, converting candesartan cilexetil into its active metabolite, candesartan. researchgate.netpatsnap.com This efficient conversion ensures that the active form of the drug reaches systemic circulation. chemicalbook.com

Investigation of 1H-1-Ethyl Candesartan Cilexetil as a Substrate for Metabolic Enzymes

There is a lack of specific research investigating the metabolism of 1H-1-Ethyl Candesartan Cilexetil. This compound is recognized as a process-related impurity that can arise during the bulk synthesis of candesartan cilexetil. glpbio.comchemicalbook.comnih.gov Structurally, it is an analogue of candesartan cilexetil, featuring an ethyl group on the tetrazole ring. nih.gov Given that it retains the cilexetil ester moiety, it is plausible that 1H-1-Ethyl Candesartan Cilexetil would also serve as a substrate for the same intestinal esterases that act on candesartan cilexetil. This hydrolysis would likely convert it into its corresponding active form, "1-Ethyl-Candesartan." However, without direct experimental evidence, this remains a hypothesized pathway.

Cytochrome P450 (CYP) Mediated Metabolism

Involvement of CYP2C9 in Candesartan Metabolism

Once candesartan is formed, it undergoes limited hepatic metabolism. nih.gov A minor portion, estimated to be less than 20%, is metabolized via O-deethylation by the cytochrome P450 enzyme CYP2C9. chemicalbook.comdrugbank.com This process results in the formation of an inactive metabolite, CV-15959. chemicalbook.com Because this is a minor pathway, the potential for drug-drug interactions with medications metabolized by the CYP2C9 system is considered minimal. nih.gov

Research has also explored the impact of genetic variations in the CYP2C9 enzyme on candesartan metabolism. nih.gov Studies comparing the wild-type CYP2C91 and the variant CYP2C93 have shown differences in metabolic kinetics, suggesting that genetic polymorphism may influence the metabolism and drug interaction potential of candesartan. nih.govresearchgate.net

Table 1: Kinetic Parameters of Candesartan Metabolism by CYP2C9 Variants

CYP2C9 Variant Km (μM) Relative Vmax/Km
CYP2C91 (Wild-type) 345 Higher
CYP2C93 (Leu359) 439 Lower

Source: Data derived from in-vitro studies using human liver microsomes and yeast-expressed enzymes. nih.govresearchgate.net

Potential for 1H-1-Ethyl Candesartan Cilexetil to be a Substrate or Inhibitor of CYP Enzymes

No dedicated studies have been published on the interaction between 1H-1-Ethyl Candesartan Cilexetil and CYP enzymes. If hydrolyzed to "1-Ethyl-Candesartan," its structural similarity to candesartan suggests it could potentially be a substrate for CYP2C9-mediated metabolism, similar to the parent compound.

Regarding inhibitory potential, studies on candesartan have shown it does not have a clinically significant inhibitory effect on CYP enzymes, including CYP2C8. sdu.dk While candesartan had no effect on the metabolism of S-warfarin (a CYP2C9 substrate), S-warfarin was found to inhibit the metabolism of candesartan, with a more pronounced effect on the wild-type CYP2C9 enzyme than the Leu359 variant. nih.govresearchgate.net Given the low systemic concentrations and minor role of CYP metabolism for candesartan, it is unlikely that 1H-1-Ethyl Candesartan Cilexetil would act as a significant CYP inhibitor, though this has not been experimentally verified. sdu.dk

Glucuronidation Pathways

Glucuronidation represents another route for the metabolism of candesartan. Candesartan can undergo conjugation with glucuronic acid to form glucuronide metabolites. drugbank.com Two main types of glucuronides have been identified: an N-glucuronide formed on the tetrazole ring and an acyl-β-D-glucuronide (O-glucuronide). drugbank.comnih.govnih.govlgcstandards.com

The formation of the N-glucuronide is mediated by the enzyme UDP-glucuronosyltransferase 1A3 (UGT1A3). drugbank.com Other UGT enzymes, such as UGT1A10 and UGT2B7, have been found to be involved in the formation of candesartan acyl-β-D-glucuronide. nih.gov Interestingly, research has shown that candesartan acyl-β-D-glucuronide is a more potent inhibitor of the enzyme CYP2C8 than candesartan itself, suggesting that glucuronidation can influence potential drug-drug interactions. nih.gov

For 1H-1-Ethyl Candesartan Cilexetil, its potential metabolite "1-Ethyl-Candesartan" would likely also be a substrate for glucuronidation pathways, similar to candesartan. However, without specific studies, the exact metabolites and enzymes involved remain unknown.

Table 2: Summary of Candesartan and its Metabolites' Interaction with Metabolic Enzymes

Compound Metabolic Pathway Enzyme(s) Involved Outcome/Product
Candesartan Cilexetil Hydrolysis Intestinal Esterases Activation to Candesartan researchgate.netpatsnap.com
Candesartan O-deethylation CYP2C9 Inactive Metabolite (CV-15959) chemicalbook.comdrugbank.com
Candesartan N-glucuronidation UGT1A3 Candesartan N2-glucuronide drugbank.comnih.gov
Candesartan O-glucuronidation UGT1A10, UGT2B7 Candesartan acyl-β-D-glucuronide nih.govnih.gov

| Candesartan acyl-β-D-glucuronide | Inhibition | CYP2C8 | Stronger inhibition than parent Candesartan nih.gov |


Role of UGT1A3 in Candesartan Glucuronidation

The process of glucuronidation, the conjugation of glucuronic acid to a substrate, is a major pathway in the metabolism of many drugs. In the case of candesartan, this process is facilitated by UDP-glucuronosyltransferases (UGTs), with UGT1A3 playing a significant role. drugbank.comnih.gov

Research has demonstrated that various human UGTs from subfamilies 1A and 2B are involved in the N-glucuronidation of sartans, including candesartan. nih.gov These enzymes exhibit variable regioselectivity, targeting the nitrogen atoms of the tetrazole ring present in the structure of these compounds. nih.gov

Notably, UGT1A3 has been identified as having a strong regioselectivity for the N2 position of the tetrazole ring in candesartan. nih.gov This selective conjugation leads to the formation of candesartan N2-glucuronide. In addition to UGT1A3, UGT2B7 also contributes to the glucuronidation of candesartan at the tetrazole-N2 position. nih.gov Furthermore, O-glucuronidation of candesartan can occur, primarily mediated by UGTs 1A7, 1A9, and 1A10, resulting in the formation of candesartan O-glucuronide. nih.gov

The table below summarizes the key human UGT enzymes involved in the glucuronidation of candesartan and their respective products.

UGT EnzymeType of GlucuronidationMetabolite Formed
UGT1A3 N-glucuronidationCandesartan N2-glucuronide
UGT2B7 N-glucuronidationCandesartan N2-glucuronide
UGT1A7 O-glucuronidationCandesartan O-glucuronide
UGT1A9 O-glucuronidationCandesartan O-glucuronide
UGT1A10 O-glucuronidationCandesartan O-glucuronide

Investigation of 1H-1-Ethyl Candesartan Cilexetil as a Substrate for Glucuronosyltransferases

1H-1-Ethyl Candesartan Cilexetil is recognized as a process-related impurity found in the bulk synthesis of candesartan cilexetil. medchemexpress.comglpbio.comchemicalbook.com It is also referred to as Candesartan Cilexetil Impurity E. nih.govpharmaffiliates.com

Currently, there is a lack of available scientific literature and research data concerning the specific metabolic fate and biotransformation of 1H-1-Ethyl Candesartan Cilexetil. In vitro and in vivo studies for this particular compound are still in the developmental stage. glpbio.com Consequently, no information is available to confirm whether 1H-1-Ethyl Candesartan Cilexetil acts as a substrate for glucuronosyltransferases or undergoes glucuronidation in a manner similar to candesartan. Further investigation is required to elucidate the metabolic pathways of this specific impurity.

Toxicological Considerations of 1h 1 Ethyl Candesartan Cilexetil

Impurity-Related Toxicity

The presence of impurities in pharmaceutical products, even at minimal levels, can present toxicological risks, potentially affecting the safety and efficacy of the medication. pharmiweb.com 1H-1-Ethyl Candesartan (B1668252) Cilexetil is identified as a potential impurity in the bulk manufacturing of Candesartan Cilexetil. medchemexpress.comgentaur.co.uk

Global regulatory bodies place a strong emphasis on the control and monitoring of impurities in drug substances and products to ensure patient safety. pharmiweb.compharmaffiliates.com Agencies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this purpose. pharmaffiliates.comclearsynth.com

The ICH has developed a series of guidelines that are foundational for impurity management in the pharmaceutical industry. gmpinsiders.com These guidelines provide a scientific and risk-based approach to control impurities. industrialpharmacist.com Key among these are:

ICH Q3A and Q3B : These guidelines address impurities in new drug substances and new drug products, respectively. gmpinsiders.comeuropa.eu They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. europa.euslideshare.net The qualification process involves assessing the biological safety of an impurity. ich.org

ICH M7 : This guideline specifically focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. industrialpharmacist.com It provides a framework for identifying and managing impurities that could pose a genotoxic threat.

ICH Q3C and Q3D : These guidelines manage residual solvents and elemental impurities, respectively, which can also originate from the manufacturing process. gmpinsiders.comindustrialpharmacist.com

The enforcement of these standards by regulatory agencies necessitates that pharmaceutical manufacturers perform rigorous testing and implement robust quality control measures to ensure their products meet the highest safety and efficacy standards. pharmaffiliates.comclearsynth.com A thorough understanding of the drug's degradation pathways and the potential for impurity formation during manufacturing and storage is crucial for developing an effective control strategy. nih.gov

Table 1: Overview of Key ICH Impurity Guidelines

GuidelineTitleScope
ICH Q3A (R2) Impurities in New Drug SubstancesProvides guidance for the registration of new drug substances, focusing on the content and qualification of impurities arising from chemical synthesis. gmpinsiders.comich.org
ICH Q3B (R2) Impurities in New Drug ProductsOffers guidance for registration applications on degradation products found in new drug products. gmpinsiders.comeuropa.eueuropa.eu
ICH M7 Mutagenic ImpuritiesDetails the assessment and control of DNA reactive (mutagenic) impurities in new drug substances and products to limit potential carcinogenic risk. industrialpharmacist.com
ICH Q3C Residual SolventsSets limits for the control of residual solvents in drug substances, excipients, and products, categorizing them based on toxicity. industrialpharmacist.com
ICH Q3D Elemental ImpuritiesProvides a framework for the risk assessment and control of elemental impurities, which can be introduced from catalysts or raw materials during manufacturing. industrialpharmacist.com

The genotoxic potential of pharmaceutical impurities is a significant safety concern. While specific genotoxicity studies on 1H-1-Ethyl Candesartan Cilexetil are not detailed in the reviewed literature, its classification provides an indication of potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1H-1-Ethyl Candesartan Cilexetil is suspected of damaging fertility or the unborn child, falling under Reproductive Toxicity Category 2. nih.gov

The structure of 1H-1-Ethyl Candesartan Cilexetil contains a 1-cyclohexyloxycarbonyloxyethyl ester group. nih.gov Analogues of such structures, like certain chloroalkyl carbonate esters, can be a cause for concern regarding genotoxicity. The ICH M7 guideline mandates a thorough evaluation of any impurity that has structural alerts for mutagenicity. industrialpharmacist.com The presence of such impurities requires either robust toxicological data to demonstrate safety or stringent controls to limit their presence in the final drug product to acceptable levels.

Comparative Toxicology with Candesartan Cilexetil

To understand the toxicological significance of an impurity, it is often useful to compare its toxicity profile with that of the parent API.

Direct comparative acute toxicity studies between 1H-1-Ethyl Candesartan Cilexetil and Candesartan Cilexetil are not available in the public domain. However, extensive toxicological testing has been performed on the parent drug, Candesartan Cilexetil.

Acute toxicity studies on Candesartan Cilexetil have been conducted in various animal models. In conscious spontaneously hypertensive rats (SHR), single oral doses of Candesartan Cilexetil from 0.01 to 10 mg/kg resulted in a dose-related reduction in blood pressure. fda.gov In normotensive rats, higher doses of 10 or 100 mg/kg caused only a modest lowering of blood pressure. fda.gov These studies on the parent compound provide a baseline for its acute pharmacological and toxicological effects. Without specific data for 1H-1-Ethyl Candesartan Cilexetil, its acute toxicity relative to Candesartan Cilexetil cannot be definitively stated. However, regulatory guidelines require that any unqualified impurity above a certain threshold be evaluated for its toxicological potential. ich.org

Table 2: Summary of Acute Oral Toxicity Findings for Candesartan Cilexetil in Rats

Animal ModelDose Range (Oral)Key Findings
Spontaneously Hypertensive Rats (SHR) 0.01 to 10 mg/kgDose-related reduction in blood pressure. Peak reductions of 25 and 40 mmHg at 0.1 and 1.0 mg/kg, respectively, with effects lasting over 10 hours. No significant effect on heart rate. fda.gov
Normotensive Rats 1 to 100 mg/kgNo effect on blood pressure at 1 mg/kg. Modest blood pressure reduction (~10 mmHg) at 10 and 100 mg/kg without affecting heart rate. fda.gov
2-Kidney, 1-Clip Hypertensive Rats 0.1 to 10 mg/kgDose-related blood pressure reduction (25 to 70 mmHg). Effects persisted beyond 24 hours. No significant change in heart rate. fda.gov

Pharmaceutical Development and Quality Control Implications

Impact on Drug Product Stability

The stability of a drug product is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. The formation of degradation products like 1H-1-Ethyl Candesartan (B1668252) Cilexetil is a key indicator of instability.

Forced degradation studies are essential to identify potential degradation products that may form during storage and to understand the degradation pathways of the drug substance. researchgate.netnih.gov In the case of Candesartan Cilexetil, several degradation products have been identified under various stress conditions. researchgate.netresearchgate.net

During accelerated stability studies (e.g., at 40°C and 75% relative humidity), impurities such as Desethyl Candesartan Cilexetil, 1N-Ethyl Oxo Candesartan Cilexetil, 2N-Ethyl Oxo Candesartan Cilexetil, and N-ethylated impurities are known to form. nih.gov Specifically, five potential degradation impurities have been isolated and characterized from Candesartan Cilexetil tablets: desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil, 2N-ethyl candesartan cilexetil, 1N-ethyl oxo candesartan cilexetil, and 2N-ethyl oxo candesartan cilexetil. researchgate.netresearchgate.net The formation of these impurities highlights the importance of controlling storage conditions and developing stability-indicating analytical methods.

Impurity NameTypeFormation Condition Mentioned in Studies
1H-1-Ethyl Candesartan CilexetilProcess-related / DegradationDetected in bulk drug samples and during stability studies. nih.govresearchgate.netresearchgate.netnih.gov
Desethyl Candesartan CilexetilDegradationAcid hydrolysis, thermal degradation. nih.govgoogle.com
1N-Ethyl Oxo Candesartan CilexetilDegradationThermal degradation. researchgate.netnih.gov
2N-Ethyl Oxo Candesartan CilexetilDegradationThermal degradation. researchgate.netnih.gov
CDS-6 (Candesartan)DegradationBase hydrolysis. nih.gov

Environmental factors play a crucial role in the stability of Candesartan Cilexetil and the formation of impurities. Forced degradation studies expose the drug to harsh conditions to accelerate decomposition and reveal potential degradation pathways. researchgate.netelsevierpure.com

Hydrolysis: Candesartan Cilexetil undergoes significant degradation under hydrolytic conditions. researchgate.netnih.gov It is susceptible to degradation in acidic, basic, and neutral media, with maximum degradation often observed in neutral hydrolysis. nih.govelsevierpure.com Acid hydrolysis can lead to the formation of Desethyl Candesartan Cilexetil, while basic hydrolysis produces a different major degradation product. nih.govresearchgate.net

Temperature: Thermal stress is another critical factor. Studies show that Candesartan Cilexetil degrades when exposed to heat, leading to the formation of impurities like Desethyl CCX, 1N-Ethyl Oxo CCX, 2N-Ethyl Oxo CCX, and other N-ethylated compounds. nih.govresearchgate.net Thermoanalytical studies indicate that the pure compound is stable up to 164°C, after which decomposition begins. nih.gov

Light: Photolytic degradation is also a concern. The drug has been shown to degrade significantly under photolytic stress, indicating that protection from light is necessary during storage and handling. researchgate.netnih.gov

Oxidation: While some studies report stability against oxidative stress nih.gov, others indicate that considerable degradation can occur under oxidative conditions, for instance, when exposed to potassium permanganate. elsevierpure.comscispace.com

Analytical Method Validation for Quality Assurance

To ensure the quality and safety of Candesartan Cilexetil drug products, robust analytical methods are required to detect and quantify impurities like 1H-1-Ethyl Candesartan Cilexetil. ijprs.comajpaonline.com Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. elsevierpure.com

A key requirement for an analytical method is its ability to be specific and selective. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. elsevierpure.comijprs.com For Candesartan Cilexetil, stability-indicating methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC), have been developed. nih.govijprs.com These methods are designed to separate the main drug from its various impurities, including 1H-1-Ethyl Candesartan Cilexetil and other degradation products, ensuring that the peak response is free from interference. nih.govresearchgate.net The use of a photodiode array (PDA) detector helps in assessing peak purity, further demonstrating the specificity of the method. ijprs.com

Validation of an analytical method involves confirming several performance characteristics:

Accuracy: This is the closeness of the test results to the true value. For impurity quantification, it is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample. For Candesartan Cilexetil impurity methods, percentage recoveries are expected to be within an acceptable range (e.g., 98.0% to 102.0%). derpharmachemica.comtsijournals.com

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). A low relative standard deviation (RSD), typically less than 2%, indicates good precision. nih.govijprs.comtsijournals.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For impurity analysis, linearity is established over a range from the limit of quantification (LOQ) to above the expected impurity level. A correlation coefficient (r²) close to 0.999 is typically desired. ijprs.comderpharmachemica.comtsijournals.com

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). scirp.org

Ruggedness: This demonstrates the degree of reproducibility of test results under a variety of normal test conditions, such as by different analysts, in different laboratories, or with different instruments. tsijournals.com

Validation ParameterTypical Acceptance Criteria / Findings for Candesartan Impurity MethodsReference
Accuracy (% Recovery)98.0% - 102.0% derpharmachemica.comtsijournals.com
Precision (% RSD)< 2% for drug assay, < 15% for impurity quantification nih.govijprs.com
Linearity (r²)≥ 0.999 nih.govijprs.comderpharmachemica.com
RobustnessResolution between peaks remains acceptable under varied conditions (pH, flow rate). scirp.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurities, it is crucial that the analytical method is sensitive enough to detect and quantify them at levels specified by regulatory guidelines. For Candesartan Cilexetil impurities, methods have been developed with LOQ values as low as 0.05% of the active ingredient's concentration, and in some UPLC methods, detection levels can reach 0.003%. ijprs.comscirp.orgresearchgate.net Spectrofluorimetric methods have demonstrated even higher sensitivity, with an LOD of 0.25 ng/ml and an LOQ of 0.77 ng/ml for Candesartan Cilexetil itself. globalresearchonline.net

Process Control and Optimization to Mitigate Impurity Formation

The formation of 1H-1-Ethyl Candesartan Cilexetil is intrinsically linked to the synthetic route employed for Candesartan Cilexetil. Understanding the reaction mechanisms and conditions that favor the generation of this impurity is paramount for developing effective control strategies.

The synthesis of Candesartan Cilexetil often involves the use of ethylating agents and various solvents, which can inadvertently lead to the formation of ethylated impurities. Specifically, 1H-1-Ethyl Candesartan Cilexetil, also known as Candesartan Cilexetil EP Impurity E, is a potential impurity that can arise during the manufacturing process. medchemexpress.comimpurity.comlgcstandards.com Its formation is often associated with the alkylation of the tetrazole ring in the candesartan molecule. nih.gov

Several strategies can be implemented to minimize the formation of this impurity:

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reaction time is crucial. researchgate.net For instance, the detritylation step in some synthetic pathways, if not properly controlled, can lead to the formation of various impurities. researchgate.net The choice of solvent also plays a significant role; for example, using methanol (B129727) in the recrystallization process has been shown to yield high-purity Candesartan Cilexetil. google.com

Selection of Reagents: The choice of ethylating agent and the base used in the reaction can influence the level of impurity formation. Utilizing a less reactive ethylating agent or a more selective base can help minimize the unwanted ethylation of the tetrazole ring.

Purification Techniques: Advanced purification methods are essential to remove any formed impurities. Techniques like recrystallization and chromatography are commonly employed to achieve the desired purity of the final API. google.com A study demonstrated that recrystallizing crystalline Candesartan Cilexetil in methanol can effectively reduce total impurities. google.com Furthermore, the development of specific analytical methods, such as UPLC, allows for the accurate quantification of various impurities, including ethylated derivatives, ensuring the final product meets the required specifications. nih.gov

A study on the synthesis of Candesartan Cilexetil highlighted a method involving a series of reactions, including esterification, N-alkylation, and de-protection. google.com By carefully selecting the crystallization solvent and maintaining mild reaction conditions throughout the process, the formation of impurities was reduced, leading to improved yield and product quality. google.com

The table below summarizes key process parameters and their impact on the formation of 1H-1-Ethyl Candesartan Cilexetil.

Process ParameterImpact on Impurity FormationOptimization Strategy
Reaction Temperature Higher temperatures can increase the rate of side reactions, leading to higher impurity levels.Conduct reactions at the lowest effective temperature.
pH The pH of the reaction mixture can influence the reactivity of the tetrazole ring.Maintain optimal pH control throughout the synthesis.
Solvent System The polarity and reactivity of the solvent can affect impurity profiles.Select solvents that minimize side reactions and facilitate purification. Methanol has been shown to be effective for recrystallization. google.com
Reaction Time Prolonged reaction times can lead to the formation of degradation products and other impurities.Optimize reaction time to ensure complete conversion while minimizing impurity formation.

The purity of starting materials and intermediates is a cornerstone of producing a high-quality API. Impurities present in the early stages of a multi-step synthesis can be carried through subsequent steps and may even react to form new, more complex impurities in the final product.

In the synthesis of Candesartan Cilexetil, the purity of key intermediates, such as trityl candesartan cilexetil, is critical. researchgate.net Impurities in this intermediate can directly lead to the formation of related impurities in the final API. For example, the presence of residual ethylating agents or other reactive species in an intermediate can result in the formation of 1H-1-Ethyl Candesartan Cilexetil during later stages of the synthesis.

A robust quality control strategy for intermediates is therefore essential. This includes:

Stringent Specification Setting: Establishing strict purity specifications for all starting materials and intermediates.

In-process Controls: Implementing in-process analytical testing to monitor the purity of intermediates at critical stages of the synthesis. This allows for the early detection of any deviations from the desired quality and enables corrective actions to be taken.

Thorough Characterization of Intermediates: Comprehensive characterization of intermediates to identify and quantify any potential impurities. This information is invaluable for understanding and controlling the impurity profile of the final API.

The relationship between the purity of a key intermediate and the final API is illustrated in the table below.

IntermediatePotential ImpuritiesImpact on Final API
Trityl Candesartan Cilexetil Unreacted starting materials, by-products of the tritylation reaction.Can lead to a range of impurities in the final Candesartan Cilexetil, including those that are difficult to remove. researchgate.net
2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid Residual solvents, by-products from the cyclization reaction.May result in the formation of various process-related impurities.

By ensuring the high purity of intermediates, manufacturers can significantly reduce the burden on downstream purification processes, leading to a more efficient and cost-effective manufacturing process and a final API that consistently meets the required quality standards.

Future Research on 1H-1-Ethyl Candesartan Cilexetil: An Analysis of a Key Impurity

The compound 1H-1-Ethyl Candesartan Cilexetil is recognized as a process-related impurity in the manufacturing of Candesartan Cilexetil, a potent antagonist of the angiotensin II receptor used in the management of hypertension. The presence of such impurities in active pharmaceutical ingredients (APIs) necessitates rigorous control and characterization to ensure the safety and efficacy of the final drug product. akjournals.com This article explores future research directions and translational perspectives focused specifically on 1H-1-Ethyl Candesartan Cilexetil, addressing the need for advanced analytical methods, deeper pharmacological understanding, and improved synthetic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1H-1-Ethyl Candesartan Cilexetil and its related substances in pharmaceutical formulations?

  • Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF) for high-resolution separation and identification of impurities. Key parameters include a C18 column, gradient elution with mobile phases (e.g., methanol and 0.1% formic acid), and detection at 254 nm. System suitability tests should ensure resolution ≥5 between peaks and ≤1.0% RSD for repeatability . Stress testing under ICH Q1 conditions (acid/base hydrolysis, oxidation) can elucidate degradation pathways and impurity profiles .

Q. What strategies improve the aqueous solubility of 1H-1-Ethyl Candesartan Cilexetil in preclinical formulations?

  • Methodological Answer : Solid dispersion techniques with carriers like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) enhance solubility by 11-fold. Solvent evaporation methods at 1:3 drug-carrier ratios, combined with surfactants (e.g., sodium lauryl sulfate), optimize dissolution kinetics. Dendrimer-based formulations (e.g., PAMAM) bypass efflux transporters, improving bioavailability .

Q. How should researchers address polymorphism during physicochemical characterization of 1H-1-Ethyl Candesartan Cilexetil?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify polymorphic forms. Ensure storage in tight containers at controlled humidity to prevent phase transitions. Analytical methods must validate consistency in melting points (171–172°C) and UV λmax (254 nm in pH 6.8 buffer) across batches .

Advanced Research Questions

Q. How can synthesis protocols for 1H-1-Ethyl Candesartan Cilexetil be optimized to minimize process-related impurities?

  • Methodological Answer : Employ regioselective alkylation of benzimidazole precursors under inert atmospheres to reduce byproducts like O-desethyl derivatives. Patent methodologies (e.g., European Patent 0720982) recommend catalytic hydrogenation for intermediate purification. Monitor reaction progress via HPLC to ensure intermediates like 2-ethoxy benzimidazole derivatives meet ≤0.1% impurity thresholds .

Q. What mechanisms underlie the degradation of 1H-1-Ethyl Candesartan Cilexetil under oxidative stress, and how can these pathways be mitigated?

  • Methodological Answer : Oxidative degradation primarily affects the tetrazole ring, generating sulfonic acid derivatives. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify major degradation products. Formulate with antioxidants (e.g., ascorbic acid) and maintain pH >5.5 in aqueous dispersions to stabilize the tetrazole moiety .

Q. What in vitro-in vivo correlation (IVIVC) models are applicable for predicting the pharmacokinetics of 1H-1-Ethyl Candesartan Cilexetil formulations?

  • Methodological Answer : Develop Level A IVIVC using dissolution profiles (pH 1.2 and 6.8 buffers) and pharmacokinetic data from animal models. Apply convolution/deconvolution methods to correlate in vitro dissolution rates with in vivo absorption. Validate models using FDA-recommended dissolution apparatus (e.g., USP Apparatus II at 50 rpm) .

Q. How do genetic polymorphisms influence the pharmacodynamic response to 1H-1-Ethyl Candesartan Cilexetil in hypertensive populations?

  • Methodological Answer : Conduct genome-wide association studies (GWAS) to identify variants in AGTR1 (angiotensin II receptor type 1) affecting drug efficacy. Stratify clinical trial cohorts by CYP2C9 metabolizer status (e.g., *2/*3 alleles) to assess dose-response relationships. Pharmacogenetic data can guide personalized dosing in subpopulations with reduced enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Candesartan Cilexetil Impurity E
Reactant of Route 2
Reactant of Route 2
Candesartan Cilexetil Impurity E

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.